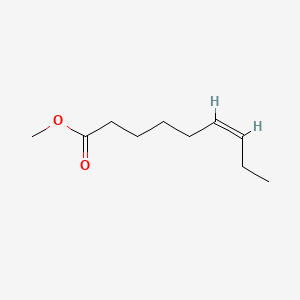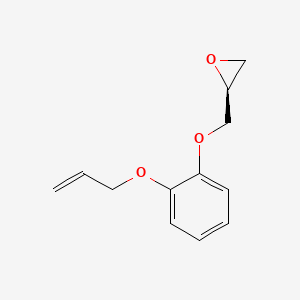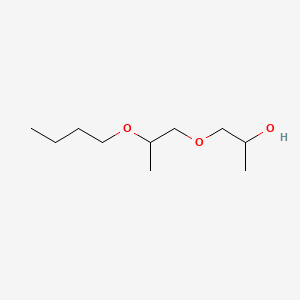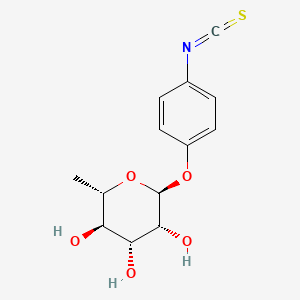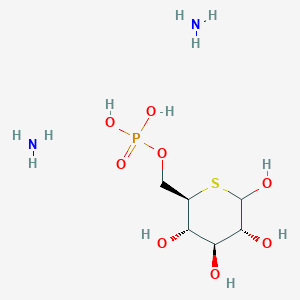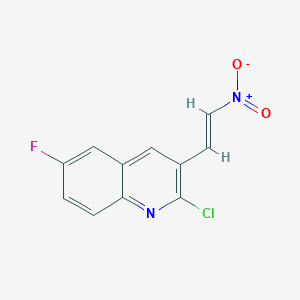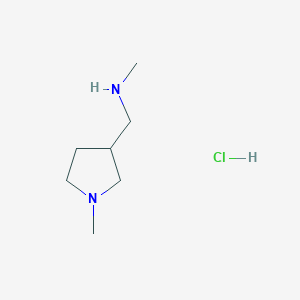![molecular formula C7H11NO3S B13817257 2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide is a bicyclic compound with a unique structure that includes a sulfonamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactions and interactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[2.2.1]heptane-1-sulfonamide typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclic core. The sulfonamide group is then introduced through subsequent reactions, often involving sulfonyl chlorides and amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein binding.
Industry: Its unique structure and reactivity make it valuable in developing new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-Oxobicyclo[2.2.1]heptane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and ionic interactions with active sites, inhibiting enzyme activity or altering receptor function. These interactions can modulate various biochemical pathways, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen bridge, used in similar applications.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom, offering different reactivity and applications.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity
Uniqueness
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group enhances its ability to interact with biological molecules, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H11NO3S |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
2-oxobicyclo[2.2.1]heptane-1-sulfonamide |
InChI |
InChI=1S/C7H11NO3S/c8-12(10,11)7-2-1-5(4-7)3-6(7)9/h5H,1-4H2,(H2,8,10,11) |
Clé InChI |
XSUYQBXTTMNNGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2=O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


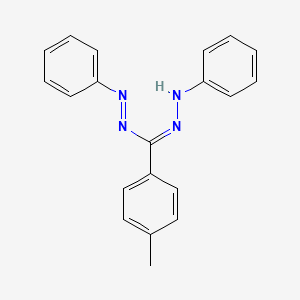
![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
